Physicochemical Differentiation: LogP Comparison with 1-Methyl Pyrazole-3-carboxylate
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate exhibits a calculated LogP of ~1.98, reflecting the lipophilic contribution of the phenoxymethyl group . In contrast, the structurally simpler methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 25016-17-5) has a calculated LogP of ~0.7 . The ~1.3 log unit difference corresponds to approximately a 20-fold difference in octanol-water partition coefficient, significantly impacting membrane permeability and bioavailability potential in biological systems .
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | ~1.98 |
| Comparator Or Baseline | Methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 25016-17-5): ~0.7 |
| Quantified Difference | ~1.28 log units (~20-fold difference in partition coefficient) |
| Conditions | Calculated via ACD/Labs or equivalent algorithm |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a critical parameter in cell-based assays and in vivo studies.
